N-Benzyl-3-chloro-5-fluorobenzamide
Description
N-Benzyl-3-chloro-5-fluorobenzamide is a benzamide derivative characterized by a benzamide core substituted with a benzyl group at the nitrogen atom, a chlorine atom at the 3-position, and a fluorine atom at the 5-position of the benzene ring. The molecular formula is estimated as C₁₄H₁₁ClFNO, with a molecular weight of approximately 283.7 g/mol. Benzamide derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .
Properties
IUPAC Name |
N-benzyl-3-chloro-5-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c15-12-6-11(7-13(16)8-12)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYOCORPDSOFEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Chloro-5-fluorobenzoic Acid
The precursor 3-chloro-5-fluorobenzoic acid is typically synthesized via oxidation of 3-chloro-5-fluorotoluene using potassium permanganate under reflux conditions. Alternative routes involve halogenation of fluorobenzoic acid derivatives, though regioselectivity challenges necessitate careful control of reaction parameters.
Conversion to Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to form 3-chloro-5-fluorobenzoyl chloride. Patent data indicates this step achieves near-quantitative conversion when conducted in anhydrous conditions with a 3-hour reflux period. Excess thionyl chloride is removed via vacuum distillation, and the product is often purified through hexane extraction to eliminate residual acids or solvents.
Amidation with Benzylamine
The acid chloride reacts with benzylamine in a 1:1 molar ratio, typically in dichloromethane or tetrahydrofuran (THF) at 0–20°C. Triethylamine (TEA) is added as a proton scavenger to neutralize HCl byproducts. The reaction proceeds via nucleophilic acyl substitution:
Yields for this step range from 61% to 85%, with purity exceeding 95% after recrystallization from hexane.
Table 1: Acid Chloride Method Optimization
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent | Dichloromethane | 85% vs. 72% (THF) | |
| Temperature | 0°C to room temperature | 78% vs. 65% (RT) | |
| Stoichiometry (Amine) | 1.1 equiv | 82% vs. 75% (1.0) |
Modern Coupling Agent-Assisted Approaches
N,N’-Dicyclohexylcarbodiimide (DCC) Method
In solvent systems such as dimethylformamide (DMF), DCC facilitates direct coupling between 3-chloro-5-fluorobenzoic acid and benzylamine. The protocol involves:
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Activating the carboxylic acid with DCC (1.2 equiv) at 0°C for 30 minutes.
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Adding benzylamine (1.1 equiv) and stirring at room temperature for 12–24 hours.
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Filtering dicyclohexylurea (DCU) byproducts and isolating the product via aqueous workup.
This method avoids handling corrosive acid chlorides but requires stringent moisture control. Yields are comparable to the acid chloride route (80–88%) but with higher reagent costs.
Solid-Phase Catalytic Systems
Recent advancements employ immobilized Lewis acidic ionic liquids (e.g., [BMIM]Cl-FeCl₃) on diatomite earth to catalyze the reaction. Benefits include:
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Recyclability (5 cycles with <5% activity loss)
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Reduced reaction time (4 hours vs. 24 hours for DCC)
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Environmentally benign solvents (e.g., ethyl acetate)
Pilot-scale trials report 89% yield and 99.2% purity, making this approach viable for industrial production.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Tubular reactors with static mixers enhance heat and mass transfer during exothermic amidation steps. Key parameters:
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Residence time: 8–12 minutes
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Temperature: 25–30°C
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Throughput: 50 kg/day with 92% yield
Purification and Isolation
Crude product is purified via:
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Crystallization : Hexane/ethyl acetate (3:1) achieves 98.5% purity.
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Adsorption Chromatography : Silica gel columns remove residual benzylamine (<0.1% impurity).
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Drying : Vacuum tray drying at 40°C for 8 hours ensures <0.5% moisture content.
Reaction Mechanism and Kinetic Analysis
Nucleophilic Acyl Substitution
The rate-determining step involves benzylamine attacking the electrophilic carbonyl carbon of the acid chloride. Density functional theory (DFT) calculations indicate electron-withdrawing chloro and fluoro substituents increase reaction rate by 1.7× compared to unsubstituted benzamides.
Side Reactions and Mitigation
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Over-alkylation : Controlled amine stoichiometry (1.1 equiv) prevents dialkylation.
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Hydrolysis : Anhydrous conditions and TEA minimize acid chloride degradation.
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Thermal Decomposition : Maintaining temperatures below 30°C avoids decarboxylation.
Comparative Evaluation of Methods
Table 2: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Acid Chloride + TEA | 85 | 95 | 120 | High |
| DCC Coupling | 88 | 97 | 310 | Moderate |
| Solid Acid Catalyst | 89 | 99 | 95 | High |
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-chloro-5-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution Reactions: Products include substituted benzamides with different nucleophiles replacing the chloro or fluoro groups.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Hydrolysis: Products include 3-chloro-5-fluorobenzoic acid and benzylamine.
Scientific Research Applications
Chemistry
N-Benzyl-3-chloro-5-fluorobenzamide serves as a crucial building block in organic synthesis. Its ability to undergo substitution reactions enables the creation of more complex molecules. For instance, the chloro and fluoro groups can be replaced with various nucleophiles, allowing for the development of diverse chemical entities.
Biology
Research indicates that this compound exhibits potential biological activities. Studies have explored its antimicrobial properties, showing efficacy against certain bacterial strains. Additionally, preliminary investigations suggest anticancer properties, positioning it as a candidate for further pharmacological studies .
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Medicine
In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate. Its structural characteristics may enhance the bioactivity of drug candidates, particularly in targeting specific enzymes or receptors involved in disease pathways .
Case Study: Drug Development
A recent investigation into small molecule probes for spinal muscular atrophy highlighted compounds structurally similar to this compound, which stabilized critical proteins involved in disease progression .
Industry
The compound is utilized in the production of specialty chemicals with tailored properties. Its fluorinated structure can significantly alter the physical and chemical properties of materials, making it valuable in developing agrochemicals and other industrial applications .
Data Summary
| Application Area | Description | Notable Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Participates in nucleophilic substitutions |
| Biology | Antimicrobial and anticancer properties | Effective against Staphylococcus aureus |
| Medicine | Pharmaceutical intermediate | Stabilizes proteins in disease models |
| Industry | Production of specialty chemicals | Alters physical and chemical properties |
Mechanism of Action
The mechanism of action of N-Benzyl-3-chloro-5-fluorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Key Observations:
Structural Variations: The N-benzyl group in the target compound distinguishes it from analogs with smaller substituents (e.g., cyclopropyl in or methyl in ). Halogen Substitution: The 3-Cl and 5-F positions in the target compound differ from analogs like Compound 51 (3-F) and N-cyclopropyl-3-fluoro-5-methylbenzamide (3-F, 5-Me), which may alter electronic properties and reactivity .
Synthetic Methods: Compounds in (e.g., 51–55) share a multi-step synthesis involving 33-hour reactions and ethanol reflux for purification. Similar methods may apply to the target compound, though substituents like benzyl could modify reaction kinetics .
Physical Properties: Melting points for compounds range from 237–279°C, suggesting high thermal stability due to aromatic stacking and hydrogen bonding. The target compound’s melting point is likely within this range, assuming similar intermolecular forces . LogP Differences: While LogP data are unavailable for the target, N-(3-aminophenyl)-5-chloro-2-hydroxybenzamide (LogP 3.84) highlights how polar groups (e.g., -OH, -NH₂) reduce hydrophobicity compared to halogenated analogs.
N-cyclopropyl-3-fluoro-5-methylbenzamide () may act as a fungicide, implying that fluorine and methyl substituents enhance bioactivity .
Research Implications and Limitations
- Data Gaps : Specific data for this compound (e.g., spectral data, bioactivity) are absent in the provided evidence. Further experimental studies are needed to confirm its properties.
- Substituent Effects : The benzyl group’s steric bulk may hinder interactions in biological targets compared to smaller substituents (e.g., cyclopropyl in ), necessitating structure-activity relationship (SAR) studies.
Q & A
Q. How can researchers validate the absence of toxic intermediates in scaled-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
